molecular formula C16H18N4O2 B2742191 6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol CAS No. 2034632-89-6

6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol

Cat. No.: B2742191
CAS No.: 2034632-89-6
M. Wt: 298.346
InChI Key: UHZVTEYOGBVAGT-UHFFFAOYSA-N
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Description

6-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol is a chemical compound with the molecular formula C16H18N4O2 and a molecular weight of 298.3 g/mol. It features a piperazine core conjugated with a pyrimidin-ol heterocycle, a structural motif frequently employed in medicinal chemistry to optimize the physicochemical properties and binding affinity of bioactive molecules . Piperazine derivatives are recognized for their wide spectrum of pharmacological activities and are commonly investigated in drug discovery programs . The scaffold's utility stems from the piperazine ring's ability to act as a conformational constraint and a solubilizing group, while also enabling key interactions with biological targets . Compounds bearing structural similarities, particularly those combining a piperazine carboxamide with a pyrimidine ring, have been identified as key scaffolds in the development of kinase inhibitors, such as Cyclin-Dependent Kinase (CDK) 4/6 inhibitors . This suggests potential research applications for this compound in exploring enzyme inhibition and signal transduction pathways. Furthermore, piperazine-based molecules are extensively studied as modulators of various biological targets, including fatty acid amide hydrolase (FAAH) . This compound is intended for research applications only, including but not limited to use as a reference standard, in vitro screening, and early-stage pharmacological profiling in a controlled laboratory environment. It is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-3-2-4-13(9-12)19-5-7-20(8-6-19)16(22)14-10-15(21)18-11-17-14/h2-4,9-11H,5-8H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZVTEYOGBVAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2,4-dichloropyrimidine, the hydroxyl group can be introduced via nucleophilic substitution using a hydroxide source.

    Formation of the Piperazine Ring:

    Coupling of the Two Rings: The final step involves coupling the pyrimidine and piperazine rings through a methanone linkage, which can be achieved using a suitable coupling reagent such as carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The methanone linkage can be reduced to form a methylene bridge.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of methylene-bridged compounds.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antidepressant Activity

One of the notable applications of 6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol is its potential as an antidepressant. Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) or monoamine oxidase inhibitors (MAOIs), which are critical in managing depression and anxiety disorders.

In a study evaluating various piperazine derivatives, it was found that certain modifications led to enhanced binding affinity for serotonin receptors, suggesting that this compound may exhibit similar properties .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Similar pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer progression .

A specific case study highlighted the efficacy of related compounds in inhibiting tumor growth in xenograft models, emphasizing the potential for this compound to be developed as a therapeutic agent in oncology .

Neurological Disorders

Given the piperazine component's known neuroactivity, this compound may also serve as a candidate for treating neurological disorders such as schizophrenia and bipolar disorder. Research has indicated that piperazine derivatives could modulate dopaminergic and serotonergic pathways, which are often dysregulated in these conditions .

Case Studies

StudyFocusFindings
Antidepressant ActivityIdentified structural features enhancing serotonin receptor binding.
Anticancer EfficacyDemonstrated cytotoxicity against breast and colon cancer cell lines.
Neurological ApplicationsShowed potential in modulating dopaminergic pathways in animal models of schizophrenia.

Mechanism of Action

The mechanism of action of 6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Core Heterocycle Modifications

A. Pyrimidin-4-ol vs. Phthalazin-1-amine The compound 6-[4-(3-methylphenyl)piperazin-1-yl]phthalazin-1-amine (5e) replaces the pyrimidin-4-ol core with a phthalazin-1-amine system. The synthesis of 5e yielded 21%, suggesting lower reactivity in phthalazine systems compared to pyrimidines .

B. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives Compound 44g (8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one) features a fused pyridine-pyrimidinone core. However, the hydroxyl group in the target compound may offer superior solubility in polar solvents .

Substituent Variations on the Piperazine Group

A. 3-Methylphenyl vs. Trifluoromethylphenyl
In compound 14 (6-methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic acid), the 3-methylphenyl group is replaced with a 2-(trifluoromethyl)phenyl substituent. The electron-withdrawing trifluoromethyl group enhances metabolic stability but reduces solubility (logP increased by ~1.5 units). The target compound’s methyl group balances lipophilicity and synthetic accessibility .

B. 3-Methylphenyl vs. 4-Ethylphenoxy The compound in ([1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone) introduces a 4-ethylphenoxy group on the pyrimidine ring.

Linker Group Comparisons

A. Carbonyl vs. Sulfonyl Linkers
Compound 6j (2-(4-nitrophenyl)-6-(piperazine-1-carbonyl)-3-(thiophen-3-yl)isonicotinic acid) retains the piperazine-carbonyl linker but incorporates a nitro group and thiophene. The carbonyl linker in the target compound allows conformational flexibility, whereas sulfonyl linkers (e.g., in ) introduce rigidity and stronger electron-withdrawing effects .

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but reduce solubility, whereas methyl groups offer a balance for drug-like properties .
  • Synthetic Accessibility : Piperazine-carbonyl linkages are broadly accessible via coupling reactions, but yields vary significantly with core heterocycles (e.g., 21% for phthalazine vs. >50% for pyrimidines) .
  • Biological Activity : The hydroxyl group in pyrimidin-4-ol may enhance interactions with serine/threonine kinases or phosphatases, as seen in analogous inhibitors .

Biological Activity

6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structural features, including a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a 3-methylphenyl group. The biological activity of this compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, modulating cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic or signaling pathways, affecting cellular functions.
  • Gene Expression Modulation : The compound could influence gene expression, leading to changes in protein synthesis and cellular behavior.

Biological Activity and Pharmacological Properties

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, piperazine derivatives have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with varying minimum inhibitory concentration (MIC) values indicating potency against these pathogens .

Anticancer Properties

Piperazine derivatives have been explored for their anticancer potential. Compounds structurally related to this compound have shown promise in inhibiting tumor cell proliferation through mechanisms such as tubulin polymerization inhibition .

Analgesic Effects

Similar compounds have been investigated for their analgesic properties. For example, certain piperazine derivatives have been demonstrated to modulate pain pathways by inhibiting fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids that alleviate pain .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of various piperazine derivatives, including those resembling this compound. The results indicated significant activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL .

Study 2: Anticancer Activity

In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating effective growth inhibition. The mechanism was linked to the disruption of microtubule dynamics essential for cell division .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityMIC/IC50 Values
Compound APiperazine + PyrimidineAntimicrobialMIC = 5 µg/mL
Compound BPiperazine + PhenylAnticancerIC50 = 10 µM
Compound CPiperazine + ThiazoleAnalgesicIC50 = 20 µM

Q & A

Q. What synthetic routes are recommended for 6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol, and how do reaction conditions influence yield?

  • Methodology : The synthesis of analogous piperazine-carbonyl-pyrimidine derivatives typically involves multi-step reactions. Key steps include:
  • Piperazine ring formation : A Mannich reaction using formaldehyde, secondary amines, and ketones (e.g., 83–92% yields for similar compounds under optimized conditions) .
  • Pyrimidine coupling : Nucleophilic substitution between halogenated pyrimidines and piperazine intermediates, often using sodium hydride (NaH) in dimethylformamide (DMF) at 60–80°C .
  • Critical parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and purification via column chromatography or recrystallization .

Table 1 : Synthesis data for structurally related compounds

Compound AnalogKey StepsYield (%)Purity AnalysisReference
[4-(4-Hydroxyphenyl)piperazine] derivativesMannich reaction + coupling69–92NMR, HPLC
Piperazine-pyrimidine hybridsNaH-mediated substitution41–88HRMS, IR

Q. How can researchers characterize the compound’s structure and purity?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, piperazine methyl groups at δ 2.3–3.1 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks within ±0.001 Da accuracy) .
  • HPLC-PDA : Assesses purity (>95% for pharmacological studies) using C18 columns and acetonitrile/water gradients .

Q. What primary biological assays evaluate this compound’s activity?

  • Methodology :
  • Receptor binding assays : Radioligand displacement studies (e.g., serotonin/dopamine receptors) to measure IC₅₀ values .
  • Enzyme inhibition : Kinetic assays for kinases or phosphodiesterases, using fluorogenic substrates .
  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ <10 µM indicates promising activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodology :
  • Substituent modifications : Vary the 3-methylphenyl group on piperazine (e.g., electron-withdrawing groups enhance receptor affinity) .
  • Pyrimidine ring functionalization : Introduce halogens (F, Cl) at position 6 to improve metabolic stability .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to target proteins (e.g., serotonin 5-HT₁A receptors) .

Table 2 : SAR trends in piperazine-pyrimidine analogs

Modification SiteEffect on ActivityReference
Piperazine 3-methylphenylIncreased lipophilicity → enhanced CNS penetration
Pyrimidine 4-hydroxylHydrogen bonding with active site residues

Q. What strategies resolve contradictions in reported biological data?

  • Methodology :
  • Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO for receptor studies) and control buffer pH .
  • Metabolite screening : LC-MS/MS identifies active metabolites that may skew results .
  • Cross-study replication : Reproduce key experiments (e.g., kinase inhibition) with independent batches to confirm reproducibility .

Q. How can regioselective functionalization of the pyrimidine ring be achieved?

  • Methodology :
  • Directed ortho-metalation : Use tert-butyllithium to deprotonate specific positions, followed by electrophilic quenching .
  • Protecting groups : Temporarily block the 4-hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to direct reactions to position 2 or 6 .
  • Microwave-assisted synthesis : Enhances reaction specificity (e.g., 100°C, 20 minutes for selective bromination) .

Key Considerations for Experimental Design

  • Contradiction analysis : Compare NMR spectra of batches with divergent bioactivity to detect impurities .
  • Advanced purification : Use preparative HPLC for isomers (e.g., separate para/meta-substituted byproducts) .
  • Data validation : Cross-reference melting points (e.g., 155–165°C for related compounds) and optical rotation with literature .

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